Heptafluoro-3-methoxycyclopentene
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Overview
Description
Heptafluoro-3-methoxycyclopentene is a fluorinated organic compound characterized by its unique structure, which includes a cyclopentene ring substituted with seven fluorine atoms and a methoxy group
Preparation Methods
Synthetic Routes and Reaction Conditions
Heptafluoro-3-methoxycyclopentene can be synthesized through the reaction of octafluorocyclopentene with methanol in the presence of a base such as potassium hydroxide. The reaction typically yields this compound as the major product along with minor by-products .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach involves the fluorination of cyclopentene derivatives followed by methoxylation. The process requires careful control of reaction conditions to ensure high yield and purity of the desired product.
Chemical Reactions Analysis
Types of Reactions
Heptafluoro-3-methoxycyclopentene undergoes various chemical reactions, including:
Substitution Reactions: The fluorine atoms can be substituted with other functional groups under appropriate conditions.
Addition Reactions: The double bond in the cyclopentene ring can participate in addition reactions with electrophiles and nucleophiles.
Oxidation and Reduction: The compound can be oxidized or reduced to form different derivatives, although specific conditions and reagents for these reactions are less commonly reported.
Common Reagents and Conditions
Substitution: Reagents such as lithium derivatives of thiophene and benzothiophene can be used for substitution reactions.
Addition: Electrophiles like halogens and nucleophiles such as amines can add across the double bond.
Oxidation/Reduction: Common oxidizing agents include potassium permanganate, while reducing agents may include lithium aluminum hydride.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions may yield various fluorinated derivatives, while addition reactions can produce halogenated or aminated cyclopentene compounds.
Scientific Research Applications
Heptafluoro-3-methoxycyclopentene has several applications in scientific research:
Materials Science: Used in the development of advanced materials with unique properties such as high thermal stability and chemical resistance.
Organic Synthesis: Serves as a building block for the synthesis of more complex fluorinated organic compounds.
Environmental Chemistry: Studied for its potential impact on the environment and its role in atmospheric chemistry.
Mechanism of Action
The mechanism by which heptafluoro-3-methoxycyclopentene exerts its effects is primarily through its interactions with other molecules via its fluorinated and methoxy functional groups. These interactions can influence the reactivity and stability of the compound in various chemical environments. The molecular targets and pathways involved are largely determined by the specific reactions and applications in which the compound is used.
Comparison with Similar Compounds
Similar Compounds
Octafluorocyclopentene: A closely related compound with eight fluorine atoms and no methoxy group.
Heptafluoro-3-methoxypropane: Another fluorinated compound with a similar methoxy group but different structural arrangement.
Uniqueness
Heptafluoro-3-methoxycyclopentene is unique due to its specific combination of a cyclopentene ring, multiple fluorine atoms, and a methoxy group. This combination imparts distinct chemical properties, such as high reactivity in substitution and addition reactions, making it valuable for specialized applications in materials science and organic synthesis.
Properties
Molecular Formula |
C6H3F7O |
---|---|
Molecular Weight |
224.08 g/mol |
IUPAC Name |
1,2,3,3,4,4,5-heptafluoro-5-methoxycyclopentene |
InChI |
InChI=1S/C6H3F7O/c1-14-5(11)3(8)2(7)4(9,10)6(5,12)13/h1H3 |
InChI Key |
KRJONBPWLXLTCB-UHFFFAOYSA-N |
Canonical SMILES |
COC1(C(=C(C(C1(F)F)(F)F)F)F)F |
Origin of Product |
United States |
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